4-Methoxy-3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide
Description
4-Methoxy-3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is a benzamide derivative characterized by a methoxy group at the 4-position and a methyl group at the 3-position of the benzamide core. The pyridin-4-ylmethyl moiety attached to the phenyl ring introduces nitrogen-based aromaticity, which may enhance interactions with biological targets such as kinases or receptors.
Key structural features:
- Benzamide backbone: Common to kinase inhibitors, enabling hydrogen bonding with ATP-binding pockets.
- 4-Methoxy group: Enhances lipophilicity and metabolic stability compared to polar substituents .
- 3-Methyl group: Steric effects may influence target selectivity.
- Pyridin-4-ylmethylphenyl side chain: Facilitates π-π stacking and hydrophobic interactions in target binding .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-13-18(5-8-20(15)25-2)21(24)23-19-6-3-16(4-7-19)14-17-9-11-22-12-10-17/h3-13H,14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXXQIMYSYDJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide typically involves the reaction of 4-methoxy-3-methylbenzoic acid with 4-(pyridin-4-ylmethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistency and reproducibility in the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide, while reduction of a nitro group can produce this compound.
Scientific Research Applications
Structure and Composition
The molecular formula for 4-Methoxy-3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is with a molecular weight of 468.5 g/mol. Its structure includes a methoxy group, a pyridine moiety, and a benzamide functional group, which contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Case Studies : Research published in peer-reviewed journals has documented its efficacy against breast and colon cancer cells, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens:
- In Vitro Studies : Laboratory tests reveal that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
- Clinical Implications : Its application in developing new antibiotics could address growing concerns over antibiotic resistance .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Mechanisms : It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
- Potential Uses : These properties indicate possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Methoxy-3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, in anti-cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound can also bind to DNA, altering its structure and function, which can lead to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Their Properties
Pharmacological and Metabolic Comparisons
Imatinib ()
- Targets : Primarily inhibits BCR-ABL but also DDR1/2 kinases.
- Metabolism : Generates active metabolites via CYP3A4, prolonging therapeutic effects .
- Structural Contrast : Lacks the 4-methoxy group, reducing steric hindrance compared to the target compound.
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(CF₃)benzamide ()
- Key Difference : The trifluoromethyl (CF₃) group at the 3-position increases electronegativity and metabolic resistance compared to the methyl group in the target compound .
Heterocyclic Benzamides ()
- Activity : Pyridin-4-yl substituents in derivatives show anti-LSD1 activity (IC₅₀ < 100 nM).
- SAR Insight : The pyridin-4-yl group in the target compound may similarly engage histone demethylases, though this requires experimental validation .
Metabolic Stability ()
- The 4-methoxy group in the target compound may slow oxidative metabolism by cytochrome P450 enzymes, reducing first-pass clearance compared to non-methoxy analogs .
Biological Activity
4-Methoxy-3-methyl-N-(4-(pyridin-4-ylmethyl)phenyl)benzamide is a compound belonging to the benzamide class, characterized by its unique structural features that include a methoxy group, a methyl group, and a pyridinyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure allows for specific interactions with biological targets, which can influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzamide Core : Starting from 4-methoxy-3-methylbenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂).
- Amide Formation : The acid chloride is reacted with pyridin-4-ylmethylamine in the presence of a base like triethylamine (Et₃N) to yield the final product.
Anticancer Activity
Research has indicated that derivatives of benzamides, including this compound, exhibit significant anticancer properties. A study highlighted the in vitro activity of various benzamide derivatives against cancer cell lines, demonstrating that modifications in their structure can enhance their efficacy against specific cancer types .
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 5.33 | Induces apoptosis |
| Compound B | HCT-116 | 3.67 | Cell cycle arrest at G2/M |
| 4-Methoxy... | PC-3 | 1.48 | Inhibits EGFR signaling |
Antiviral Activity
In addition to anticancer effects, compounds similar to this compound have been studied for their antiviral properties, particularly against Hepatitis B Virus (HBV). The mechanism involves increasing the intracellular levels of APOBEC3G, an enzyme known to inhibit HBV replication .
Case Study: Anti-HBV Activity
A derivative related to this compound was tested for its anti-HBV activity in vitro and showed promising results in inhibiting both wild-type and drug-resistant strains of HBV. The study also assessed pharmacokinetic profiles and toxicity in animal models, demonstrating a favorable safety profile .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- EGFR Inhibition : The compound has been shown to interfere with epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
- Induction of Apoptosis : It promotes apoptosis through modulation of Bcl-2 family proteins, thereby enhancing the expression of pro-apoptotic factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
